molecular formula C23H26N6 B2956656 N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-62-2

N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2956656
CAS No.: 946347-62-2
M. Wt: 386.503
InChI Key: CKQSXKNATTXSPY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Structurally, it features a 3,5-dimethylphenyl group at the N4 position and diethyl substituents at N6, paired with a phenyl ring at position 1. These modifications are designed to optimize physicochemical properties and biological activity, particularly in targeting kinases or ion channels .

Properties

IUPAC Name

4-N-(3,5-dimethylphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-5-28(6-2)23-26-21(25-18-13-16(3)12-17(4)14-18)20-15-24-29(22(20)27-23)19-10-8-7-9-11-19/h7-15H,5-6H2,1-4H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQSXKNATTXSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused heterocyclic system that includes both pyrazole and pyrimidine rings. Its molecular formula is C20H26N6C_{20}H_{26}N_6 with a molecular weight of approximately 386.503 g/mol. The presence of substituents such as 3,5-dimethylphenyl and diethyl groups contributes to its unique chemical properties and biological activities.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • CDK Inhibition : The compound has shown potential in inhibiting various CDKs, thereby affecting cancer cell proliferation.
  • Cytotoxicity : It exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range.

In Vitro Studies

  • Cytotoxicity Assays : Studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines.
    • MCF-7 Cell Line : IC50 values reported around 50 nM.
    • HCT-116 Cell Line : IC50 values reported around 70 nM.
  • Mechanistic Insights : Flow cytometric analysis revealed that the compound induces apoptosis and causes cell cycle arrest at the S and G2/M phases. It also increases the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling.

Comparative Analysis with Related Compounds

Compound NameCAS NumberIC50 (MCF-7)IC50 (HCT-116)Mechanism
This compoundNot specified50 nM70 nMCDK Inhibition
N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidineNot specified78 nMNot availableCK1 Inhibition
Other derivatives (various)VariousVariesVariesVarious

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyrimidines:

  • Study on CK1 Inhibitors : A study highlighted the discovery of derivatives that inhibit casein kinase 1 (CK1), which is implicated in cancer progression. One promising derivative showed an IC50 value of 78 nM against CK1 .
  • EGFR Inhibitors : Other derivatives have been synthesized to target epidermal growth factor receptors (EGFR), showing significant anti-proliferative activity against A549 and HCT-116 cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound 3,5-Dimethylphenyl Diethyl C21H24N6* ~392* Enhanced lipophilicity; potential anticancer activity (inferred)
N4-Ethyl-N6,1-Diphenyl Derivative (7a, ) Phenyl Ethyl, Phenyl C19H17N6 335.38 Anticancer activity; 85% synthesis yield
N4-(3-Chlorophenyl)-N6,N6-Diethyl () 3-Chlorophenyl Diethyl C21H21ClN6 392.9 Chlorine enhances cytotoxicity; no activity data
N4-(3-Chlorophenyl)-N6,N6-Dipropyl () 3-Chlorophenyl Dipropyl C23H25ClN6 420.9 Higher hydrophobicity; uncharacterized
N4-(3-Methoxyphenyl)-N6-Cycloheptyl () 3-Methoxyphenyl Cycloheptyl C25H27N6O 427.52 Methoxy improves solubility; structural diversity
N4,N6-Bis(1-Methylethyl) Derivative () 1-Methylethyl 1-Methylethyl C17H22N6 310.40 Compact substituents; unstudied activity

*Estimated based on structural analogs due to lack of direct data.

Key Observations:

Diethyl groups at N6 (target compound) offer moderate hydrophobicity, whereas dipropyl () or cycloheptyl () groups increase molecular weight and may reduce solubility .

Synthetic Efficiency :

  • High yields (e.g., 85% for compound 7a in ) suggest that ethyl/phenyl substitutions are synthetically favorable compared to bulkier groups like cycloheptyl .

Biological Activity Trends :

  • Chlorinated derivatives () are common in cytotoxic agents, but their exact activity remains uncharacterized in the evidence .
  • The target compound’s dimethylphenyl group may confer metabolic stability over chloro analogs, a critical factor in drug development .

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